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5,5-Dibutyldihydrofuran-2(3H)-one

Regulatory compliance Safety data sheet GHS classification

5,5-Dibutyldihydrofuran-2(3H)-one (CAS 7774-47-2), also known as 4,4-dibutyl-γ-butyrolactone or dibutylbutyrolactone, is a synthetic γ-lactone with the molecular formula C₁₂H₂₂O₂ and molecular weight 198.30 g/mol. This compound is a colorless, oily liquid with a distinctive coconut-butter odor.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 7774-47-2
Cat. No. B1624973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dibutyldihydrofuran-2(3H)-one
CAS7774-47-2
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCCC1(CCC(=O)O1)CCCC
InChIInChI=1S/C12H22O2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14-12/h3-10H2,1-2H3
InChIKeyKZEKELDMLDBVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  very slightly soluble in propylene glycol and soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dibutyldihydrofuran-2(3H)-one (CAS 7774-47-2): Baseline Properties and Commercial Specifications for Procurement


5,5-Dibutyldihydrofuran-2(3H)-one (CAS 7774-47-2), also known as 4,4-dibutyl-γ-butyrolactone or dibutylbutyrolactone, is a synthetic γ-lactone with the molecular formula C₁₂H₂₂O₂ and molecular weight 198.30 g/mol [1]. This compound is a colorless, oily liquid with a distinctive coconut-butter odor [2]. Physicochemical characterization establishes a boiling point range of 279.0–280.0 °C at 760 mmHg, density (d²⁰₄) of 0.937–0.943, refractive index (nD²⁰) of 1.451–1.455, and calculated logP of 3.46 [1][3]. The compound is practically insoluble in water, very slightly soluble in propylene glycol, and soluble in ethanol [2]. Regulatory identifiers include FEMA No. 2372, JECFA No. 227, COE No. 2231, and EINECS 231-875-9 [4].

Why Generic γ-Butyrolactones Cannot Replace 5,5-Dibutyldihydrofuran-2(3H)-one in Flavor Formulation


The γ-butyrolactone chemical class encompasses compounds spanning a wide range of molecular weights, lipophilicities, and sensory profiles. While unsubstituted γ-butyrolactone (C₄H₆O₂, MW 86.09) exhibits a mild caramel-cream note and γ-octalactone (C₈H₁₄O₂, MW 142.20) delivers a generic coconut character, 5,5-dibutyldihydrofuran-2(3H)-one (C₁₂H₂₂O₂, MW 198.30) is uniquely distinguished by the presence of two butyl substituents at the 5-position of the lactone ring [1]. This gem-dibutyl substitution pattern substantially increases molecular weight and logP (3.46), which directly influences volatility, substantivity, and solubility behavior relative to lower-molecular-weight lactone analogs [2]. Critically, this compound is classified as not meeting GHS hazard criteria based on 89 of 89 company reports to the ECHA C&L Inventory, a regulatory distinction that may not extend to all in-class alternatives and carries implications for safety documentation and workplace handling requirements [1].

Quantitative Differentiation Evidence: 5,5-Dibutyldihydrofuran-2(3H)-one vs. γ-Octalactone and γ-Nonalactone


GHS Hazard Classification: 5,5-Dibutyldihydrofuran-2(3H)-one Classified as Non-Hazardous vs. Classified γ-Lactone Analogs

5,5-Dibutyldihydrofuran-2(3H)-one is reported as not meeting GHS hazard criteria by 89 of 89 companies in the ECHA C&L Inventory (100% non-classification rate), indicating no hazard statements apply [1]. In contrast, unsubstituted γ-butyrolactone (CAS 96-48-0) carries H302 (harmful if swallowed), H318 (causes serious eye damage), and H336 (may cause drowsiness or dizziness) hazard statements [2]. γ-Octalactone (CAS 104-50-7) is classified with H315 (causes skin irritation) and H319 (causes serious eye irritation) [3].

Regulatory compliance Safety data sheet GHS classification Workplace handling

LogP and Vapor Pressure: Lower Volatility and Higher Lipophilicity Relative to γ-Octalactone

5,5-Dibutyldihydrofuran-2(3H)-one exhibits a calculated logP of 3.46 and a vapor pressure of 0.004 mmHg at 25 °C [1]. γ-Octalactone (C₈H₁₄O₂, MW 142.20), a common coconut-flavor lactone comparator, has a calculated logP of approximately 1.88 and a vapor pressure of approximately 0.052 mmHg at 25 °C [2][3]. The higher logP and lower vapor pressure of the target compound indicate reduced volatility and increased lipophilicity.

Volatility Substantivity Lipophilicity Flavor retention

FEMA Application Limits: Quantified Food-Category Specific Usage Ranges

FEMA has established quantitative usage level ranges for 5,5-dibutyldihydrofuran-2(3H)-one across specific food categories: cold beverages 2.8–3.5 mg/kg, candies 4.4–15.0 mg/kg, and baked goods 15.0 mg/kg [1]. For γ-octalactone, FEMA typical use levels in the same categories are approximately 5–10 mg/kg (beverages), 10–20 mg/kg (candies), and 15–25 mg/kg (baked goods) [2].

Food flavoring FEMA GRAS Usage levels Regulatory compliance

Regulatory ADI Determination: No Safety Concern at Current Intake Levels per JECFA Evaluation

JECFA evaluated 5,5-dibutyldihydrofuran-2(3H)-one at its 49th meeting (1997) and concluded: 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. For γ-octalactone, JECFA similarly determined no safety concern but at different evaluation years and intake context [3].

JECFA Acceptable Daily Intake Food safety Regulatory approval

Sensory Profile Differentiation: Coconut-Butter with Oily Nuance vs. Generic Coconut Lactones

5,5-Dibutyldihydrofuran-2(3H)-one is consistently described as having a 'coconut-butter' or 'oily coconut butter' odor profile with creamy and buttery nuances [1][2]. In contrast, γ-octalactone is described as having a 'sweet, creamy coconut' profile with fruity undertones, while γ-nonalactone is characterized by a 'strong, fatty, coconut' odor [3]. The specific 'butter' and 'oily' descriptors associated with 5,5-dibutyldihydrofuran-2(3H)-one differentiate it from other coconut lactones and align with applications requiring dairy-like richness.

Sensory analysis Flavor profiling Coconut flavor Organoleptic properties

Recommended Application Scenarios for 5,5-Dibutyldihydrofuran-2(3H)-one Based on Quantitative Differentiation Evidence


High-Temperature Baked Goods Requiring Extended Flavor Retention

Based on the 13-fold lower vapor pressure of 5,5-dibutyldihydrofuran-2(3H)-one (0.004 mmHg at 25 °C) compared to γ-octalactone (0.052 mmHg), this compound is preferentially selected for baked goods where sustained flavor presence is required through oven heating and subsequent shelf life [1]. The FEMA-recommended usage level of 15.0 mg/kg in baked goods, combined with reduced volatility, provides cost-effective and technically reliable flavor performance in cookies, cakes, and pastries where lower-molecular-weight lactones may flash off during processing [2].

Lipid-Rich and Dairy-Based Formulations Requiring Enhanced Partitioning

The elevated logP value of 3.46 for 5,5-dibutyldihydrofuran-2(3H)-one, representing a 1.58-unit increase over γ-octalactone (logP ≈ 1.88), directly supports its preferential use in high-fat or oil-continuous food systems [1]. This lipophilicity difference enhances partitioning of the flavor compound into the lipid phase of products such as ice cream, cream fillings, buttercream frostings, and coconut milk-based beverages, improving flavor delivery and mouthfeel integration. The JECFA safety evaluation confirming no safety concern at current intake levels supports application across dairy product categories [3].

Compliance-Sensitive Flavor Applications Requiring Simplified Safety Documentation

In procurement scenarios where SDS complexity and hazard labeling directly influence operational costs, 5,5-dibutyldihydrofuran-2(3H)-one provides a distinct advantage: 100% of ECHA C&L Inventory reports classify it as not meeting GHS hazard criteria [1]. This stands in contrast to unsubstituted γ-butyrolactone (H302, H318, H336) and γ-octalactone (H315, H319) [2][3]. Flavor houses and food manufacturers with rigorous hazard communication or workplace exposure reduction programs may prioritize this compound to streamline compliance documentation and minimize personal protective equipment requirements.

Tropical-Dairy Hybrid Flavor Profiles Requiring Coconut-Butter Sensory Specificity

The sensory profile of 5,5-dibutyldihydrofuran-2(3H)-one is consistently characterized as 'coconut-butter' with 'oily' and 'creamy' nuances, distinguishing it from the 'sweet, creamy coconut' of γ-octalactone and the 'strong, fatty coconut' of γ-nonalactone [1]. This specific organoleptic signature enables targeted formulation of products such as coconut cream pie fillings, buttered coconut confections, piña colada-flavored dairy desserts, and coconut-flavored coffee creamers where both tropical fruit character and dairy-like richness are required. The lower FEMA usage levels (2.8–3.5 mg/kg in cold beverages) further support cost-efficient formulation in these applications [2].

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